2-Bromo-6-fluoroanisole
Overview
Description
2-Bromo-6-fluoroanisole, also known as 1-Bromo-3-fluoro-2-methoxybenzene or 2-Bromo-6-fluorophenyl methyl ether, is a colorless to light yellow liquid with the molecular formula C7H6BrFO and a molecular weight of 219.03 g/mol . This compound is widely used in various industries such as pharmaceuticals, agrochemicals, and materials science due to its unique properties .
Scientific Research Applications
2-Bromo-6-fluoroanisole is a versatile building block in the synthesis of pharmaceutical compounds. It is used in the production of various drugs such as anti-tumor agents, anti-inflammatory agents, and anti-viral drugs . For instance, it can be used to synthesize 2-bromo-6-fluorobenzyl alcohol, which is an important intermediate in the production of anti-tumor agents . Additionally, it is used in the synthesis of agrochemicals such as herbicides, fungicides, and insecticides . In materials science, it is used in the production of liquid crystals, dyes, and polymers .
Safety and Hazards
When handling 2-Bromo-6-fluoroanisole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Future Directions
2-Bromo-6-fluoroanisole is a versatile building block in the synthesis of pharmaceutical compounds, agrochemicals, and materials science . It is used in the production of various drugs such as anti-tumor agents, anti-inflammatory agents, and anti-viral drugs . In agrochemicals, it is used in the production of herbicides, fungicides, and insecticides . In materials science, it is used in the production of materials such as liquid crystals, dyes, and polymers .
Mechanism of Action
Target of Action
It is known to be a versatile building block in the synthesis of various pharmaceutical compounds .
Mode of Action
2-Bromo-6-fluoroanisole is used as a reactant in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is used in the preparation of quinazolines as a c-jun n-terminal kinase (jnk) inhibitor , suggesting that it may influence the JNK signaling pathway.
Pharmacokinetics
Its molecular weight of 20502 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
This compound is used in the production of various drugs such as anti-tumor agents, anti-inflammatory agents, and anti-viral drugs . This suggests that the molecular and cellular effects of its action may vary depending on the specific drug and its intended therapeutic use.
Action Environment
The success of the sm coupling reaction, in which it is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-fluoroanisole is a versatile building block in the synthesis of pharmaceutical compounds . It is used in the production of various drugs such as anti-tumor agents, anti-inflammatory agents, and anti-viral drugs
Molecular Mechanism
This compound is a reactant in the preparation of quinazolines as a c-jun N-terminal kinase (JNK) inhibitor with good brain penetration
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-fluoroanisole can be synthesized by reacting 2-methoxy-6-fluorophenol with phosphorus tribromide in the presence of anhydrous aluminum chloride. The resulting product is then purified by distillation to obtain the final compound . The purity of this compound is typically above 98%, making it suitable for various applications .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoroanisole undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of bromine and fluorine atoms.
Coupling Reactions: It is a standard coupling partner in metal-catalyzed coupling reactions such as Suzuki-Miyaura coupling, Heck reactions, Buchwald-Hartwig coupling, and Ullmann condensations.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Heck Reactions: These reactions use palladium catalysts and alkenes.
Buchwald-Hartwig Coupling: This reaction involves palladium catalysts and amines.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Comparison with Similar Compounds
2-Bromoanisole: This compound is similar in structure but lacks the fluorine atom.
2-Fluoroanisole: This compound lacks the bromine atom and is used in similar applications but with different reactivity due to the absence of bromine.
Uniqueness: 2-Bromo-6-fluoroanisole is unique due to the presence of both bromine and fluorine atoms, which provide distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
1-bromo-3-fluoro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSQPLJXDTXSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582876 | |
Record name | 1-Bromo-3-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845829-94-9 | |
Record name | 1-Bromo-3-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-fluoro-2-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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